2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides. For 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-, the synthesis might start with the appropriate pyrimidine base, followed by the introduction of the azido group and the arabinofuranosyl moiety. Common reagents used in these reactions include azides, protecting groups, and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with rigorous purification processes. Techniques like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or azides under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or azides.
Scientific Research Applications
Nucleoside analogs, including 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-, have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with enzymes and nucleic acids.
Medicine: Investigated for their potential as antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-ribofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-xylofuranosyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- lies in its specific structural modifications, which can confer unique biological activity and specificity. These modifications can affect the compound’s stability, solubility, and interaction with biological targets.
Properties
CAS No. |
6206-17-3 |
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Molecular Formula |
C9H11N5O5 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
WQBCHXWMHQMQKW-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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